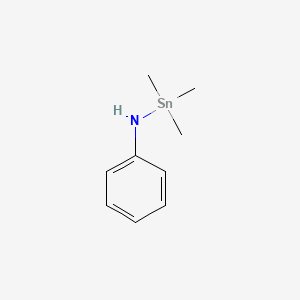
1,1,1-Trimethyl-N-phenylstannanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trimethyl-N-phenylstannanamine: is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trimethyl-N-phenylstannanamine can be synthesized through several methods. One common approach involves the reaction of trimethyltin chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and minimal by-products. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trimethyl-N-phenylstannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl group or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides or hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
1,1,1-Trimethyl-N-phenylstannanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trimethyl-N-phenylstannanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine
- 1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine
Uniqueness
1,1,1-Trimethyl-N-phenylstannanamine is unique due to its specific combination of a tin atom with a phenyl group and three methyl groups. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
1075-50-9 |
|---|---|
Fórmula molecular |
C9H15NSn |
Peso molecular |
255.93 g/mol |
Nombre IUPAC |
N-trimethylstannylaniline |
InChI |
InChI=1S/C6H6N.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h1-5,7H;3*1H3;/q-1;;;;+1 |
Clave InChI |
VYIVYBGFIOEWFK-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


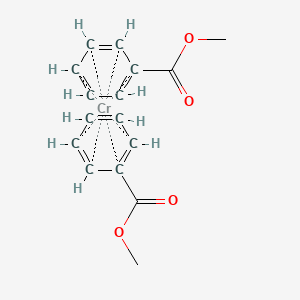
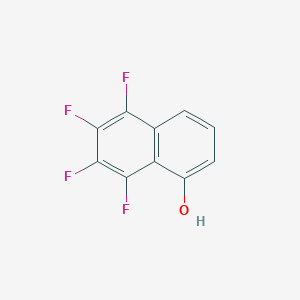
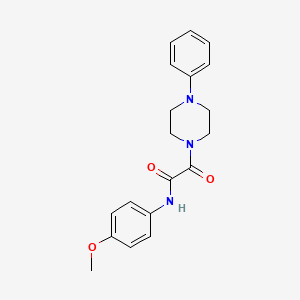
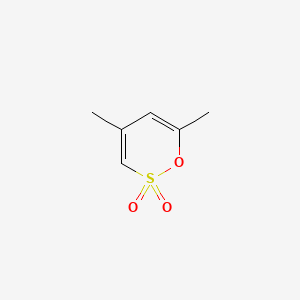
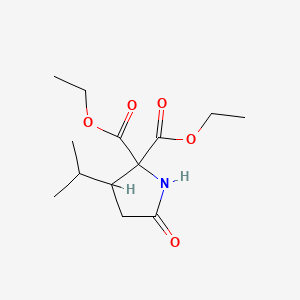
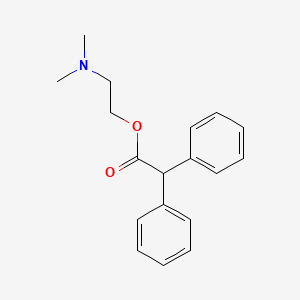
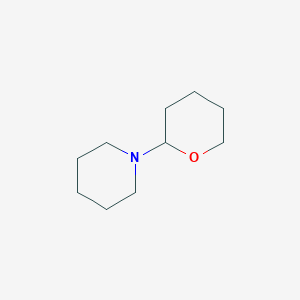
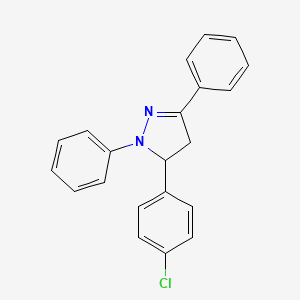
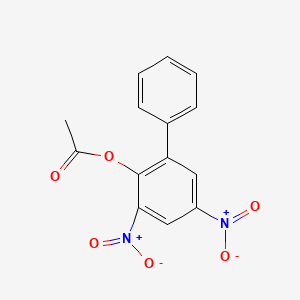

![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
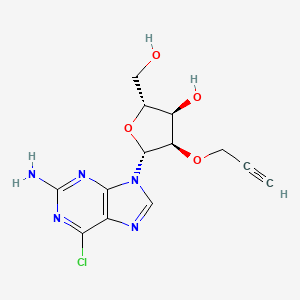
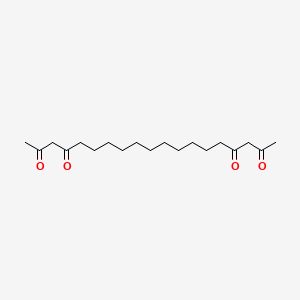
![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
